molecular formula C15H11BrN2O5 B4975847 2-(4-bromophenyl)-2-oxoethyl 2-amino-5-nitrobenzoate

2-(4-bromophenyl)-2-oxoethyl 2-amino-5-nitrobenzoate

Cat. No.: B4975847
M. Wt: 379.16 g/mol
InChI Key: VGYKGRXBPUIOTL-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-2-oxoethyl 2-amino-5-nitrobenzoate is an organic compound that features a bromophenyl group, an oxoethyl group, an amino group, and a nitrobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-2-oxoethyl 2-amino-5-nitrobenzoate typically involves multiple steps:

    Formation of 4-bromophenyl acetic acid: This can be achieved by bromination of phenylacetic acid.

    Esterification: The 4-bromophenyl acetic acid is then esterified with 2-amino-5-nitrobenzoic acid using a suitable esterification agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC).

    Purification: The resulting ester is purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or amines under reflux conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of phenol or aniline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-bromophenyl)-2-oxoethyl 2-amino-5-nitrobenzoate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate.

Biology

In biological research, this compound can be used to study the effects of nitro and amino groups on biological activity. It may serve as a model compound for drug development studies.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 2-amino-5-nitrobenzoate would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, leading to a biological response. The nitro group could be involved in redox reactions, while the amino group might form hydrogen bonds with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-2-oxoethyl 2-amino-5-nitrobenzoate: Similar structure but with a chlorine atom instead of bromine.

    2-(4-fluorophenyl)-2-oxoethyl 2-amino-5-nitrobenzoate: Similar structure but with a fluorine atom instead of bromine.

    2-(4-methylphenyl)-2-oxoethyl 2-amino-5-nitrobenzoate: Similar structure but with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in 2-(4-bromophenyl)-2-oxoethyl 2-amino-5-nitrobenzoate can influence its reactivity and interactions compared to its analogs with different substituents. Bromine’s larger atomic size and different electronegativity can lead to unique chemical and biological properties.

Properties

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2-amino-5-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O5/c16-10-3-1-9(2-4-10)14(19)8-23-15(20)12-7-11(18(21)22)5-6-13(12)17/h1-7H,8,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYKGRXBPUIOTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)COC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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